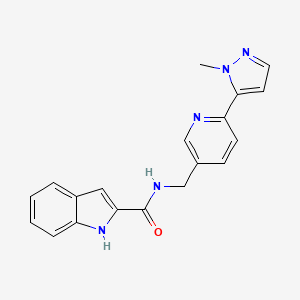

N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-1H-indole-2-carboxamide

Description

Properties

IUPAC Name |

N-[[6-(2-methylpyrazol-3-yl)pyridin-3-yl]methyl]-1H-indole-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N5O/c1-24-18(8-9-22-24)16-7-6-13(11-20-16)12-21-19(25)17-10-14-4-2-3-5-15(14)23-17/h2-11,23H,12H2,1H3,(H,21,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHKKLHMJCAIKCI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC=N1)C2=NC=C(C=C2)CNC(=O)C3=CC4=CC=CC=C4N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-1H-indole-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Pyrazole Moiety: The synthesis begins with the preparation of the 1-methyl-1H-pyrazole-5-yl group. This can be achieved through the cyclization of appropriate hydrazine derivatives with 1,3-diketones under acidic conditions.

Pyridine Ring Construction: The next step involves the formation of the pyridine ring, which can be synthesized via a condensation reaction between the pyrazole derivative and a suitable aldehyde or ketone.

Indole Synthesis: The indole-2-carboxamide moiety is synthesized separately, often through Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone.

Coupling Reaction: Finally, the pyrazole-pyridine intermediate is coupled with the indole-2-carboxamide using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of oxindole derivatives.

Reduction: Reduction reactions can target the pyridine ring, converting it to piperidine derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃).

Major Products

Oxidation: Oxindole derivatives.

Reduction: Piperidine derivatives.

Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, this compound serves as a versatile building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in the development of new materials and catalysts.

Biology

Biologically, N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-1H-indole-2-carboxamide has shown potential as a pharmacophore in drug discovery. Its ability to interact with multiple biological targets makes it a candidate for the development of new therapeutic agents.

Medicine

In medicine, this compound is being explored for its potential anti-inflammatory, anticancer, and antimicrobial properties. Its multi-target activity profile suggests it could be useful in treating a range of diseases.

Industry

Industrially, the compound’s stability and reactivity make it suitable for use in the production of advanced materials, including polymers and nanomaterials.

Mechanism of Action

The mechanism of action of N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-1H-indole-2-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit enzymes involved in inflammatory pathways, thereby reducing inflammation.

Comparison with Similar Compounds

Table 1: Structural Comparison of Analogous Compounds

Key Observations :

- Target Compound vs. The hydroxybenzamide group in 8h may improve solubility but reduce metabolic stability .

- Target Compound vs. The absence of such groups in the target compound suggests differences in target selectivity .

- Target Compound vs. J9C (Pyrimidine Hybrid): J9C’s pyrimidinylamino substituent offers hydrogen-bonding capabilities absent in the target compound, which may influence kinase inhibition profiles .

Spectroscopic and Analytical Data

Nuclear Magnetic Resonance (NMR) :

- Target Compound : Expected signals include aromatic protons from pyridine (δ 7.5–8.5 ppm), indole NH (δ ~11 ppm), and methylene bridge protons (δ ~4.5 ppm).

- 8h : Key peaks: indole NH (δ 11.55 ppm), pyridine protons (δ 7.80 ppm), and hydroxybenzamide OH (δ ~5 ppm) .

- 41 : Distinctive trifluoromethyl singlet (δ ~7.44 ppm) and imidazole protons (δ 6.75 ppm) .

Mass Spectrometry :

- J9C : ESIMS m/z 392.2 ([M+H]⁺), consistent with its molecular formula .

Biological Activity

N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-1H-indole-2-carboxamide is a complex organic compound that integrates various bioactive moieties, notably the pyrazole and indole structures. This article explores its biological activities, particularly its potential therapeutic applications in cancer treatment, antibacterial properties, and mechanisms of action.

Structural Features

The compound features:

- Indole ring : Known for its diverse pharmacological properties.

- Pyrazole moiety : Associated with anti-inflammatory and anticancer activities.

- Pyridine component : Often enhances the compound's interaction with biological targets.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, pyrazole derivatives have shown significant cytotoxic effects against various cancer cell lines:

These findings indicate that the incorporation of pyrazole and indole structures may enhance the inhibitory effects on cancer cell proliferation.

Antibacterial and Antifungal Activity

The compound has also been evaluated for its antibacterial and antifungal properties. Similar compounds have demonstrated significant inhibition against various bacterial strains, suggesting that this compound may disrupt essential cellular processes or inhibit key enzymes involved in bacterial resistance mechanisms. The presence of both pyrazole and sulfonamide functionalities enhances its potential as an antibiotic agent.

The biological activity of this compound is hypothesized to involve several mechanisms:

- Enzyme Inhibition : The compound may interact with specific enzymes, inhibiting their activity and thereby disrupting metabolic pathways critical for cell survival.

- Receptor Binding : Its structural features allow it to bind effectively to various receptors, altering their function and leading to downstream effects such as apoptosis in cancer cells.

- Molecular Docking Studies : Preliminary molecular docking simulations suggest a high binding affinity to targets associated with cancer proliferation and bacterial resistance .

Case Studies and Research Findings

Several case studies have explored the efficacy of pyrazole-containing compounds similar to this compound:

Study 1: Anticancer Activity

A study conducted by Xia et al. demonstrated that a related pyrazole compound exhibited significant antitumor activity across multiple cancer cell lines, including lung and breast cancers. The study reported an IC50 value of 49.85 µM against A549 cells, indicating promising therapeutic potential .

Study 2: Antibacterial Efficacy

Research by Bouabdallah et al. reported that compounds with similar structural motifs showed significant antibacterial activity against resistant strains, highlighting their potential in treating infections caused by multidrug-resistant bacteria .

Q & A

Q. What strategies are effective for derivatization to explore structure-activity relationships (SAR)?

- Parallel synthesis : Introduce substituents (e.g., halogens, methyl groups) at the indole C5 or pyridine C6 positions .

- Fragment-based design : Combine with known pharmacophores (e.g., triazoles) to enhance binding affinity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.